molecular formula C11H19NO2 B12658717 1-Ethyl-3-piperidinyl methacrylate CAS No. 97171-81-8

1-Ethyl-3-piperidinyl methacrylate

Cat. No.: B12658717
CAS No.: 97171-81-8
M. Wt: 197.27 g/mol
InChI Key: GMEGRHQQIYHJQC-UHFFFAOYSA-N
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Description

1-Ethyl-3-piperidinyl methacrylate is an organic compound with the molecular formula C11H19NO2. It is a methacrylate ester derived from methacrylic acid and 1-ethyl-3-piperidinol. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-piperidinyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-ethyl-3-piperidinol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-piperidinyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-ethyl-3-piperidinol.

    Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Polymerization: Polymers with methacrylate backbones.

    Hydrolysis: Methacrylic acid and 1-ethyl-3-piperidinol.

    Substitution: Substituted methacrylate derivatives.

Scientific Research Applications

1-Ethyl-3-piperidinyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with tailored properties.

    Material Science: The resulting polymers are employed in coatings, adhesives, and advanced materials.

    Biomedical Applications: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.

    Industrial Applications: The compound is utilized in the production of high-performance materials for various industrial applications.

Mechanism of Action

The mechanism by which 1-ethyl-3-piperidinyl methacrylate exerts its effects is primarily through its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.

Comparison with Similar Compounds

    Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization properties.

    Butyl Methacrylate: Another methacrylate ester with different alkyl group, leading to variations in polymer properties.

    2-Hydroxyethyl Methacrylate: Contains a hydroxyl group, providing additional functionality for polymer modification.

Uniqueness: 1-Ethyl-3-piperidinyl methacrylate is unique due to the presence of the piperidine ring, which imparts specific properties to the resulting polymers. This structural feature can influence the polymer’s thermal stability, mechanical strength, and biocompatibility, making it distinct from other methacrylate esters.

Properties

CAS No.

97171-81-8

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO2/c1-4-12-7-5-6-10(8-12)14-11(13)9(2)3/h10H,2,4-8H2,1,3H3

InChI Key

GMEGRHQQIYHJQC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)C(=C)C

Origin of Product

United States

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